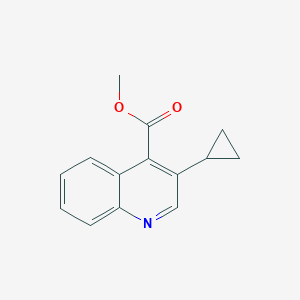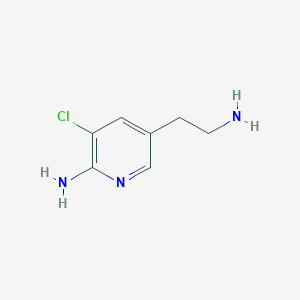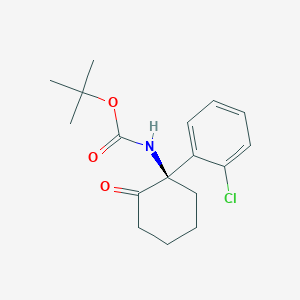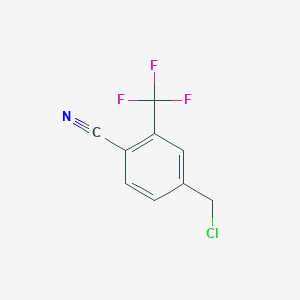
Methyl 2-methoxy-4-thiazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-4-thiazolecarboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-4-thiazolecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol, followed by methylation of the resulting intermediate . The reaction is usually carried out under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-methoxy-4-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of methyl 2-methoxy-4-thiazolecarboxylate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Methyl 2-methoxy-4-thiazolecarboxylate can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: Ethyl 2-aminothiazole-4-carboxylate, 2-methylthiazole, 4-methyl-2-thiazolecarboxaldehyde
Uniqueness: Unlike some other thiazole derivatives, this compound has a methoxy group at the 2-position, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
106331-73-1 |
|---|---|
Fórmula molecular |
C6H7NO3S |
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
methyl 2-methoxy-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3 |
Clave InChI |
VJYGMCVDXIWGKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CS1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)

![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-pyrazol-1-ylpyrimidine](/img/structure/B13893368.png)
![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)








